

pharmacokinetics half-life carbetocin elimination

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Compound Focus: Carbetocin

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Pharmacokinetic Parameters of Carbetocin

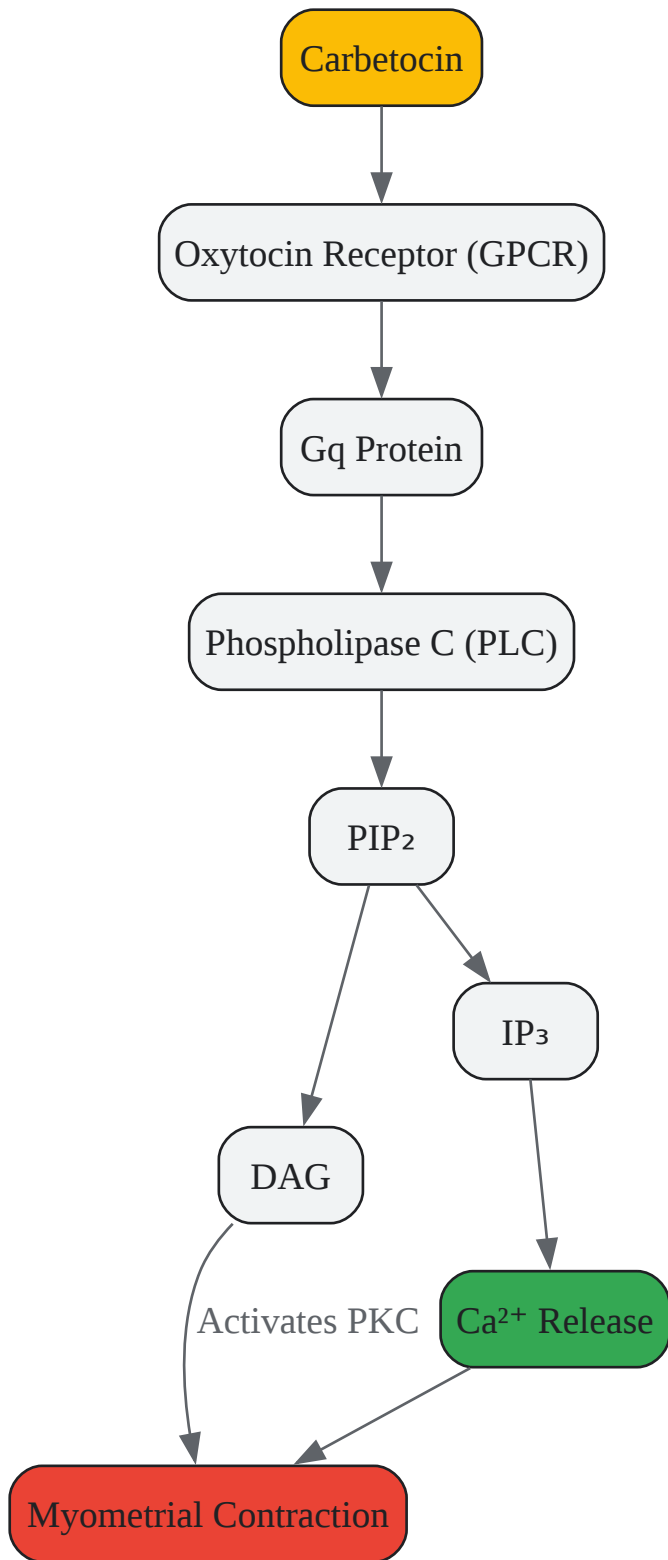
The table below summarizes the core quantitative pharmacokinetic data for **carbetocin**:

Parameter	Value	Context / Comparison
Elimination Half-life	40 minutes (IV) [1] [2], 85-100 minutes (comprehensive measure) [3]	Approximately 4-10 times longer than oxytocin (half-life: 3-6 minutes) [1] [3] [2].
Bioavailability	80% (Intramuscular) [1] [3]	Not applicable for intravenous administration.
Onset of Action	Within 2 minutes (IV or IM) [1]	Rapid onset, similar to oxytocin.
Duration of Action	60 minutes (IV), 120 minutes (IM) on average [1]	The longer duration after IM injection is due to a depot effect.
Volume of Distribution	Large [1]	High lipophilicity contributes to extensive tissue distribution.
Route of Elimination	Minimal renal elimination (~0.7%) [3]; primarily via enzymatic degradation	Contrasts with various clearance mechanisms for other peptides.

Parameter	Value	Context / Comparison
	(peptidases) [1] [3]	

Mechanism of Action and Signaling Pathway

Carbetocin functions as a biased agonist at the **oxytocin receptor** in the uterine myometrium [3]. The following diagram illustrates the intracellular signaling pathway triggered by **carbetocin** binding.

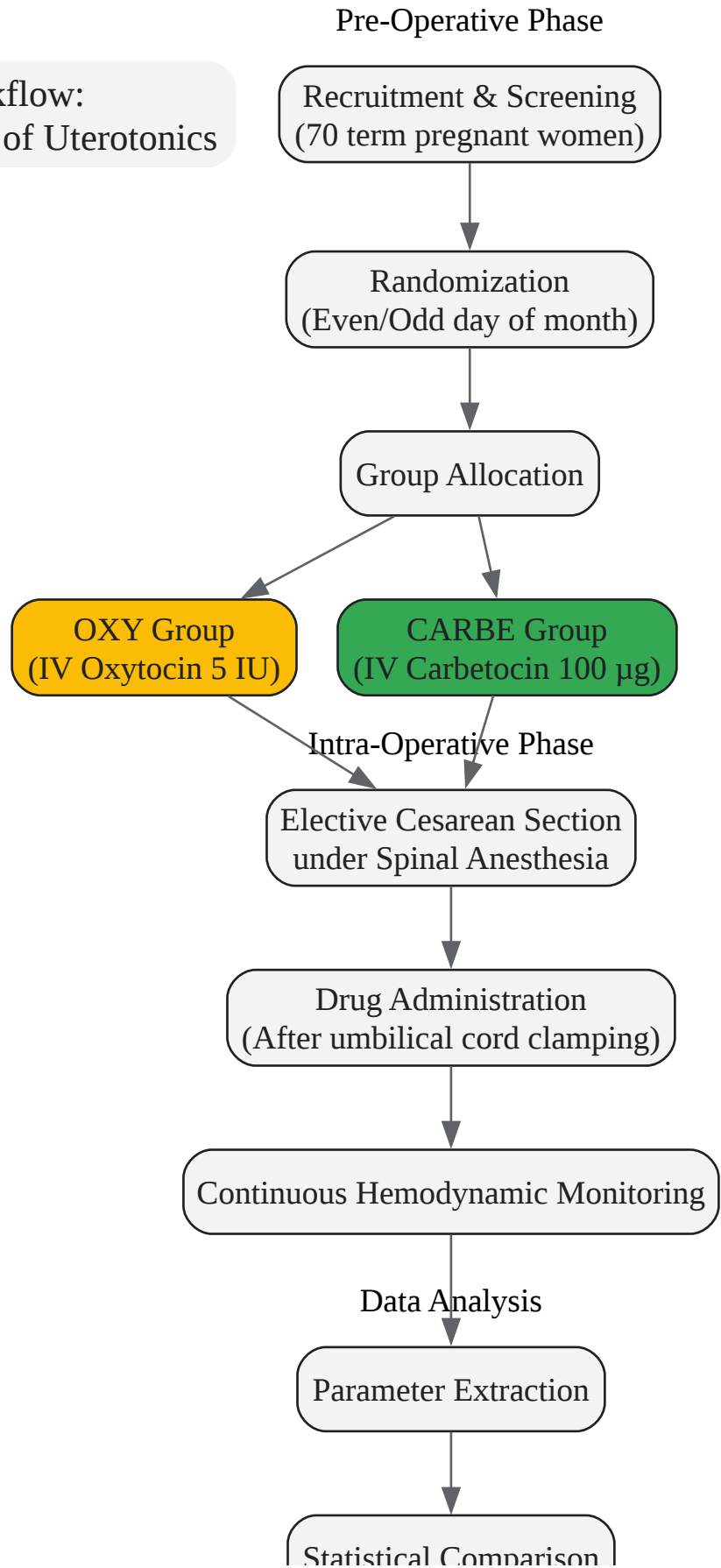


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Experimental Protocol for Hemodynamic Assessment

Recent clinical studies focus on comparing the cardiovascular effects of **carbetocin** and oxytocin. The methodology below, adapted from a 2025 study, provides a protocol for assessing hemodynamic parameters [4] [5].

Experimental Workflow:
Hemodynamic Comparison of Uterotonics



Statistical Comparison

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Key Measured Parameters:

- **Primary Endpoints:** Systolic, Diastolic, and Mean Arterial Pressure; Heart Rate [4].
- **Monitoring Device:** Non-invasive hemodynamic monitor (e.g., Finometer) or standard patient monitor, with measurements taken at baseline and frequent intervals (e.g., every 1-3 minutes) after drug administration [4] [2].
- **Data Analysis:** Use repeated-measures ANOVA to compare hemodynamic trends between groups over time [4].

Key Distinctions from Oxytocin

- **Structural Stability:** **Carbetocin** has a modified structure where the disulfide bond in oxytocin is replaced by a stable methylene group, and the tyrosine residue is methylated. This makes it resistant to degradation by peptidases [1].
- **Clinical Implication:** The prolonged half-life eliminates the need for a continuous infusion, making it more convenient and potentially reducing the total need for additional uterotonic agents, especially during cesarean sections [1] [6].
- **Cardiovascular Profile:** Studies indicate that **carbetocin** causes **significantly less hypotension and tachycardia** compared to an equipotent bolus of oxytocin, offering a more stable hemodynamic profile [4].

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